molecular formula C11H21NO4 B1437305 Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate CAS No. 913642-78-1

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Cat. No. B1437305
M. Wt: 231.29 g/mol
InChI Key: VUDVZUAUPOAVLM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 913642-78-1 . It has a molecular weight of 231.29 . The IUPAC name for this compound is tert-butyl 2-(2-hydroxyethyl)-4-morpholinecarboxylate . It is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is an oil at room temperature . It has a boiling point of 336°C at 760 mmHg .

Scientific Research Applications

Synthesis of Morpholine Derivatives

  • Novel Synthesis Approaches : Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has been utilized in the synthesis of various morpholine derivatives. For instance, a study detailed the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This method explored the synthesis of diverse morpholine structures with potential implications in medicinal chemistry and drug design (D’hooghe et al., 2006).

Solid-Phase Synthesis Linker

  • "Safety Catch" Ester Linker : A "safety catch" linker for esters, synthesized on polystyrene resin, utilized 2-tert-butoxyphenol resin. This resin could be acylated to form a stable ester, facilitating nucleophilic chemistry without affecting the linking ester group. This approach has implications in the field of combinatorial chemistry and drug discovery (Beech et al., 2001).

Chemical Synthesis and Structural Analysis

  • Chemical Structure Analysis : The compound has been analyzed for its molecular and crystal structure, as seen in studies like the preparation of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Understanding these structures is crucial in fields like organic chemistry and materials science (Wang et al., 2011).

Kinetics and Interaction Studies

  • Kinetic Studies of Chemical Interactions : The interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and bases like morpholine has been studied, providing insights into the kinetics of proton transfer. Such studies are essential for understanding chemical reactions and designing new materials or drugs (Petrov et al., 2013).

Potential Applications in Polymer Chemistry

  • Polymer Chemistry Applications : Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has potential applications in polymer chemistry. For instance, it's involved in the copolymerization processes, as seen in studies exploring copolymers for applications like photoresist technology (Ferbitz & Mormann, 2003).

Involvement in Medicinal Chemistry

  • Medicinal Chemistry : The compound has been implicated in the synthesis of structures related to medicinal chemistry, such as in the study of structure-activity relationships of p38alpha MAP kinase inhibitors (Regan et al., 2003).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVZUAUPOAVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657766
Record name tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

CAS RN

913642-78-1
Record name tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ O'Neill, A Adedoyin, JA Bray… - Journal of medicinal …, 2011 - ACS Publications
Sequential modification of the previously identified 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols led to the identification of a new series of 1-(2-…
Number of citations: 9 pubs.acs.org

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